molecular formula C20H24F4N4OS B11584968 N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11584968
M. Wt: 444.5 g/mol
InChI Key: QUNJDUKCZGAQAJ-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyrimidine under basic conditions to form the desired pyrimidine derivative.

    Attachment of the Sulfanyl Group: The pyrimidine derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with N-(3-diethylaminopropyl)acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl and pyrimidine groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

Uniqueness

N-[3-(diethylamino)propyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a fluorophenyl group, a trifluoromethyl group, and a sulfanyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24F4N4OS

Molecular Weight

444.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H24F4N4OS/c1-3-28(4-2)11-5-10-25-18(29)13-30-19-26-16(12-17(27-19)20(22,23)24)14-6-8-15(21)9-7-14/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,25,29)

InChI Key

QUNJDUKCZGAQAJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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